

Jak-IN-21: A Comprehensive Technical Overview of Target Protein Binding Affinity

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Compound of Interest

Compound Name: *Jak-IN-21*
Cat. No.: *B12401794*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of **Jak-IN-21**, a potent pan-JAK inhibitor, for its target proteins. The document includes a detailed summary of its quantitative binding data, a representative experimental protocol for determining kinase inhibition, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Binding Affinity Data

Jak-IN-21 demonstrates high affinity for members of the Janus kinase (JAK) family. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for **Jak-IN-21** against JAK1, JAK2, JAK3, and TYK2. It is important to note that slight variations in IC₅₀ values can be observed between different studies, which may be attributed to minor differences in experimental conditions.

Target Protein	IC ₅₀ (nM) - Study A	IC ₅₀ (nM) - Study B
JAK1	1.2	2.2
JAK2	0.7	1.1
JAK3	4.3	9.1
TYK2	1.1	1.9

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro kinase inhibitory activity of a compound like **Jak-IN-21**, based on a standard biochemical assay format.

Objective: To determine the IC₅₀ value of **Jak-IN-21** for a specific JAK kinase.

Materials:

- Recombinant human JAK kinase (e.g., JAK1, JAK2, JAK3, or TYK2)
- Kinase substrate (e.g., a synthetic peptide)
- Adenosine triphosphate (ATP)
- **Jak-IN-21** (or other test inhibitor)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates
- Multichannel pipettes and a plate reader

Procedure:

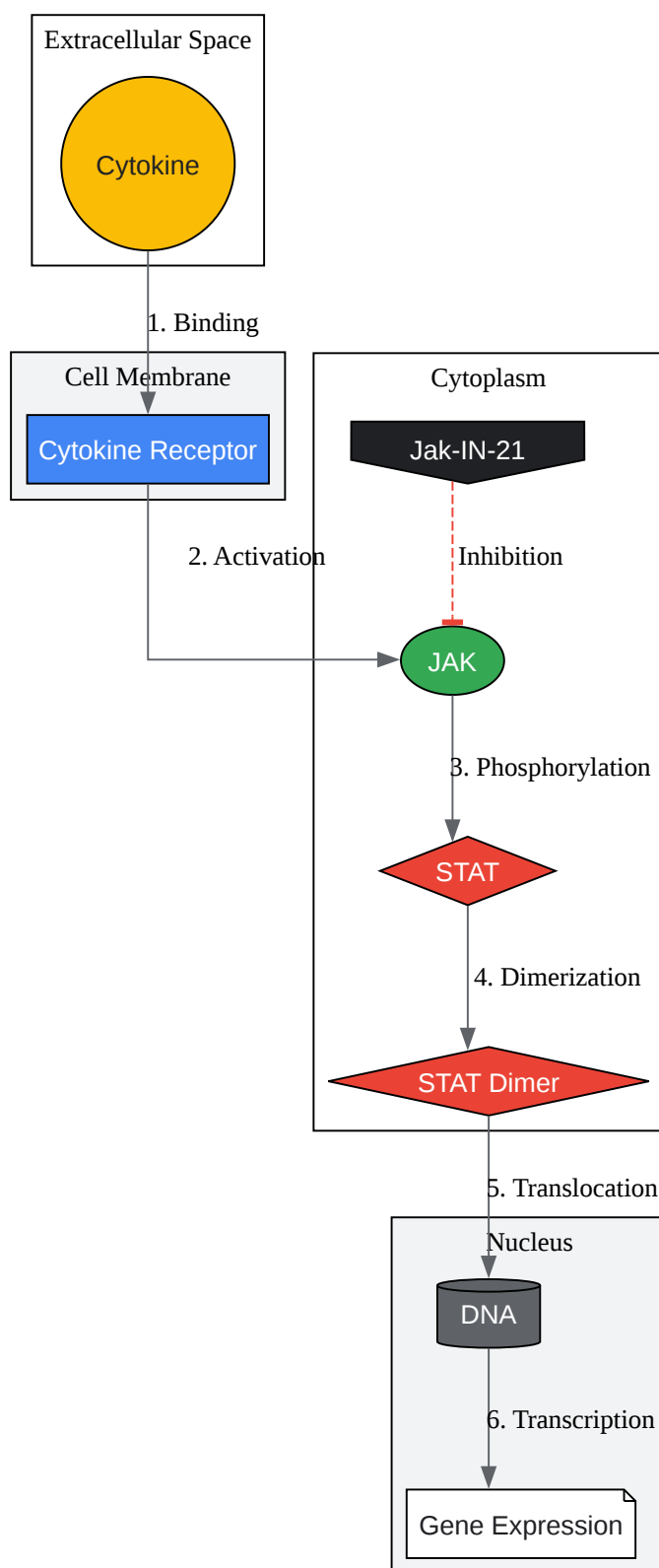
- Compound Preparation: Prepare a serial dilution of **Jak-IN-21** in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
- Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted **Jak-IN-21** or DMSO (as a vehicle control) to the wells of a 384-well plate.
- Kinase Reaction Initiation:
 - Prepare a master mix containing the assay buffer, the specific JAK kinase, and the peptide substrate.

- Add the master mix to each well of the assay plate.
- Prepare an ATP solution in the assay buffer.
- Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be close to the K_m value for the specific kinase.
- Incubation: Incubate the assay plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Reaction Termination and Signal Detection:
 - Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., the ADP-Glo™ reagent which depletes the remaining ATP).
 - Add a second reagent (the kinase detection reagent) to convert the ADP generated by the kinase reaction into a luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
 - Normalize the data using the controls (0% inhibition for DMSO-only wells and 100% inhibition for wells with a high concentration of a known potent inhibitor).
 - Plot the normalized kinase activity against the logarithm of the **Jak-IN-21** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value, which is the concentration of **Jak-IN-21** that inhibits 50% of the kinase activity.

Visualizations

JAK-STAT Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the point at which **Jak-IN-21** exerts its inhibitory effect.

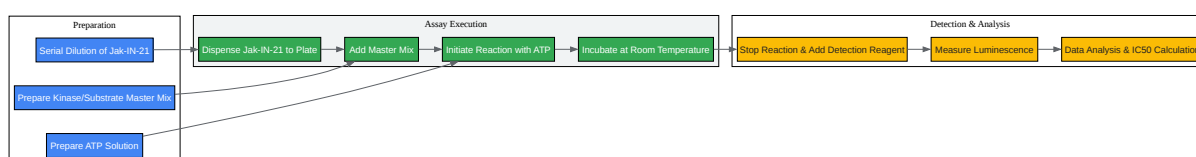


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Caption: Inhibition of the JAK-STAT signaling pathway by **Jak-IN-21**.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in a typical experimental workflow for determining the IC50 value of a kinase inhibitor.



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